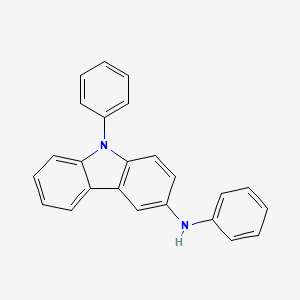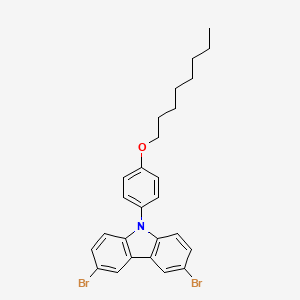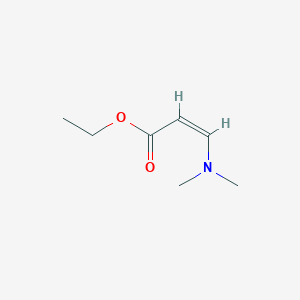
ABT-724
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of this compound includes a benzimidazole ring attached to a piperazine ring, which is further connected to a pyridine ring . The empirical formula is C17H20N4S and the molecular weight is 312.43 .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . Its SMILES string is S=C(N)C1=CC=CC=C1CN2CCN(CC2)C3=CC=CC=N3 .Aplicaciones Científicas De Investigación
Tratamiento de la Disfunción Eréctil
ABT-724 fue desarrollado inicialmente como un posible fármaco para tratar la disfunción eréctil debido a su papel como agonista selectivo del receptor de dopamina D4. Activa los receptores de dopamina D4 humanos con una eficacia significativa, lo cual es crucial para mediar la función eréctil .
Investigación del Receptor de Dopamina D4
This compound continúa utilizándose en la investigación científica para estudiar la función del receptor de dopamina D4. Su selectividad permite a los investigadores investigar los roles fisiológicos de este receptor sin afectar otros subtipos de receptores de dopamina .
Investigación Cardiovascular
En modelos animales, como las ratas hipertensas espontáneamente, se ha probado this compound por sus beneficios terapéuticos en la salud cardiovascular, particularmente en sujetos adolescentes .
Estudios Neurofarmacológicos
Debido a su acción agonista selectiva sobre los receptores D4, this compound sirve como una herramienta valiosa en los estudios neurofarmacológicos, ayudando a comprender el papel del sistema dopaminérgico en diversas afecciones neurológicas y psiquiátricas .
Investigación en Desarrollo de Fármacos
Aunque es posible que this compound no se desarrolle comercialmente debido a su baja biodisponibilidad oral, ayuda en el desarrollo de otros fármacos que se dirigen a vías similares con perfiles farmacocinéticos mejorados .
Perfil Farmacodinámico y Farmacocinético
This compound se utiliza en estudios farmacodinámicos y farmacocinéticos para comprender las interacciones fármaco-receptor y la respuesta del cuerpo a los compuestos farmacéuticos.
Cada aplicación proporciona una visión única de los posibles usos de this compound en la investigación científica y el desarrollo de fármacos. La especificidad y la eficacia del compuesto lo convierten en una herramienta valiosa en diversos campos de estudio.
Wikipedia - this compound Nature - Research Highlights PNAS - Activation of dopamine D4 receptors by this compound induces penile erection Synapse - this compound Drug Targets
In Vivo
2-[(4-pyridin-2-ylpiperazin-1-yl)methyl]-1H-benzimidazole has been utilized in a variety of in vivo studies, including studies of its anti-inflammatory, anti-tumor, and antifungal properties. It has also been used in studies of its effects on the immune system and its ability to modulate the activity of enzymes involved in signal transduction pathways.
In Vitro
2-[(4-pyridin-2-ylpiperazin-1-yl)methyl]-1H-benzimidazole has also been used in a variety of in vitro studies, including studies of its effects on cell proliferation, cell death, and cell migration. It has also been used in studies of its effects on the expression of genes involved in the regulation of cell cycle progression and apoptosis.
Mecanismo De Acción
ABT-724, also known as 2-((4-(pyridin-2-yl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole or 2-[(4-pyridin-2-ylpiperazin-1-yl)methyl]-1H-benzimidazole, is a potent and highly selective dopamine D4 receptor agonist . It has been developed as a potential drug for the treatment of erectile dysfunction .
Target of Action
The primary target of this compound is the dopamine D4 receptor . This receptor is a subtype of dopamine receptors, which are critical for many physiological functions, including sexual behavior, cognition, motor coordination, cardiovascular control, reward, and hormonal regulation .
Mode of Action
This compound acts as an agonist at the dopamine D4 receptor . It activates human dopamine D4 receptors with an EC50 of 12.4 nM and 61% efficacy .
Pharmacokinetics
This characteristic has led to the exploration of alternative drugs such as ABT-670 .
Result of Action
The activation of dopamine D4 receptors by this compound has been shown to induce penile erection in rats . This suggests that this compound could potentially be used for the treatment of erectile dysfunction .
Actividad Biológica
2-[(4-pyridin-2-ylpiperazin-1-yl)methyl]-1H-benzimidazole has been found to possess a variety of biological activities, including anti-inflammatory, anti-tumor, and antifungal properties. It has also been found to possess immunomodulatory and anti-angiogenic activities.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-[(4-pyridin-2-ylpiperazin-1-yl)methyl]-1H-benzimidazole have been studied extensively. It has been found to modulate the activity of enzymes involved in signal transduction pathways, and to bind to certain receptors on the surface of cells, which results in the activation of intracellular signaling pathways and the modulation of gene expression. It has also been found to modulate the expression of genes involved in cell cycle progression and apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-[(4-pyridin-2-ylpiperazin-1-yl)methyl]-1H-benzimidazole has a number of advantages for use in laboratory experiments. It is a highly versatile compound and can be synthesized easily from readily available starting materials. It is also relatively stable and can be stored for extended periods of time. However, it is important to note that 2-[(4-pyridin-2-ylpiperazin-1-yl)methyl]-1H-benzimidazole is a highly potent compound and should be handled with caution.
Direcciones Futuras
The potential future directions for research on 2-[(4-pyridin-2-ylpiperazin-1-yl)methyl]-1H-benzimidazole are numerous. Further studies could explore its potential as an anti-cancer agent, as well as its potential for use in the treatment of other diseases. Additionally, further studies could explore its potential for use as an immunomodulator, as well as its potential for use in the treatment of autoimmune diseases. Further studies could also explore its potential for use as an anti-angiogenic agent, as well as its potential for use in the treatment of cardiovascular diseases. Finally, further studies could explore its potential for use as an anti-inflammatory agent, as well as its potential for use in the treatment of inflammatory diseases.
Safety and Hazards
This compound is classified as Acute Tox. 4 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The hazard statements include H302, and the precautionary statements include P301 + P312 + P330 . It’s important to handle this compound with appropriate safety measures.
Propiedades
IUPAC Name |
2-[(4-pyridin-2-ylpiperazin-1-yl)methyl]-1H-benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5/c1-2-6-15-14(5-1)19-16(20-15)13-21-9-11-22(12-10-21)17-7-3-4-8-18-17/h1-8H,9-13H2,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRPJGTNLZNXQEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=NC3=CC=CC=C3N2)C4=CC=CC=N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001025592 | |
| Record name | 2-((4-(2-Pyridinyl)-1-piperazinyl)methyl)-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001025592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
41.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49676608 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
70006-24-5 | |
| Record name | 2-[[4-(2-Pyridinyl)-1-piperazinyl]methyl]-1H-benzimidazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=70006-24-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | ABT724 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070006245 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-((4-(2-Pyridinyl)-1-piperazinyl)methyl)-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001025592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ABT-724 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4WV2575JWT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

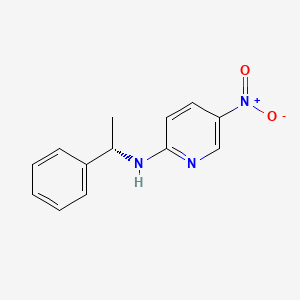
![1,3-Bis[(2,2-dimethyl-1,3-dioxan-5-yl)oxy]-2-propanol](/img/structure/B1662074.png)
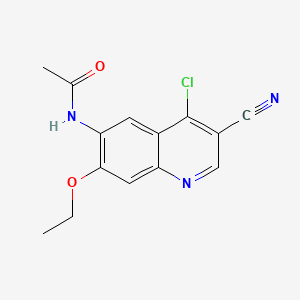
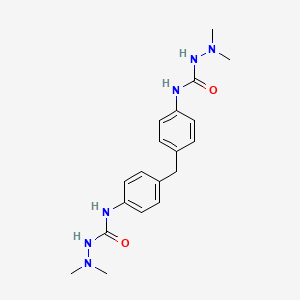


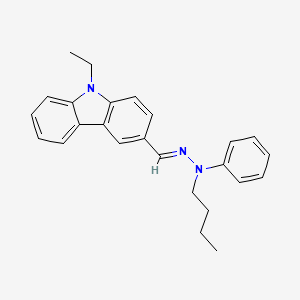

![4,7-Dibromo-2-(6-bromohexyl)-2H-benzo[d][1,2,3]triazole](/img/structure/B1662087.png)
